molecular formula C20H14N2S B5770597 1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole

1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole

Cat. No. B5770597
M. Wt: 314.4 g/mol
InChI Key: WQHLKSNGFKDNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that has been widely studied due to its unique chemical structure and potential applications in various fields. This compound is also known as MTIP and has been found to have significant effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the modulation of dopamine and serotonin receptors in the brain. It has been found to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This modulation of neurotransmitter systems in the brain has been found to have significant effects on various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to improve motor function in animal models of Parkinson's disease, reduce cognitive deficits in animal models of Alzheimer's disease, and reduce psychotic symptoms in animal models of schizophrenia. It has also been found to have potential applications in the treatment of drug addiction and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in lab experiments is its selectivity for dopamine and serotonin receptors. This allows for more precise modulation of neurotransmitter systems in the brain compared to other compounds. However, one limitation of using this compound is its relatively low potency compared to other compounds. This may make it less effective in some experimental settings.

Future Directions

There are several future directions for research on 1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole. One area of research is the development of more potent analogs of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the reaction of 2-mercaptothiophene with 2-bromo-1-methyl-9,10-phenanthrenequinone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been extensively studied for its potential applications in various fields. It has been found to have significant effects on the central nervous system and has been investigated for its use as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

3-methyl-2-thiophen-2-ylphenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c1-22-19-16-10-5-3-8-14(16)13-7-2-4-9-15(13)18(19)21-20(22)17-11-6-12-23-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHLKSNGFKDNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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